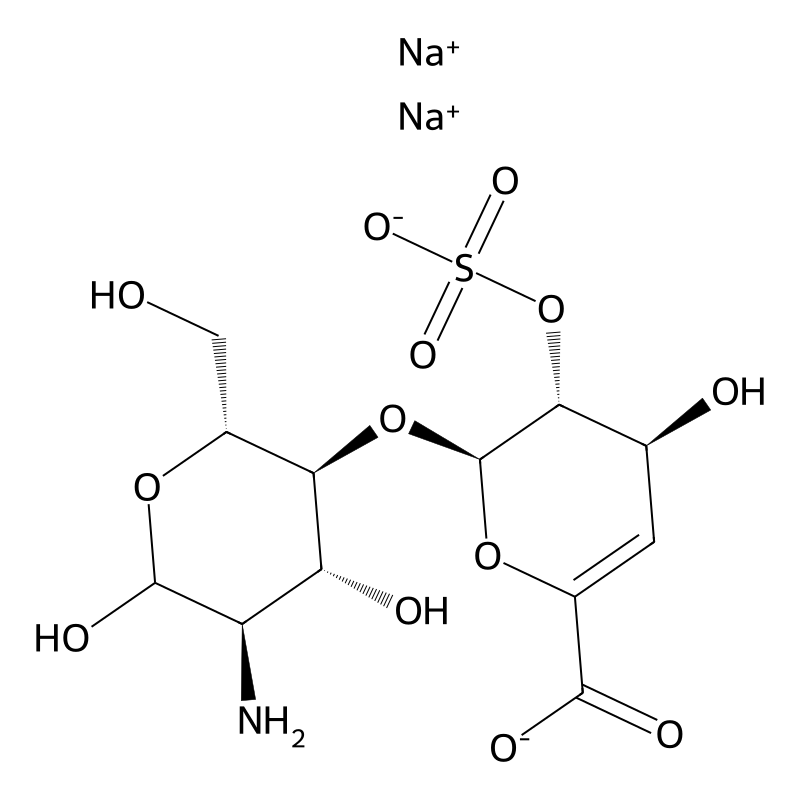

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Investigating Heparin-Protein Interactions

Heparin is a glycosaminoglycan with anticoagulant properties, meaning it inhibits blood clotting. It achieves this effect by binding to specific proteins like antithrombin. HD-III-H Na serves as a minimal binding domain, containing the essential structural elements required for heparin to interact with antithrombin []. Researchers can utilize HD-III-H Na to study the mechanism of action of heparin and identify new targets for developing anticoagulant drugs.

Understanding Heparin-Induced Thrombocytopenia (HIT)

HIT is a serious complication that can occur in patients receiving heparin therapy. It is caused by an immune response against a complex formed between heparin and platelets (blood clotting cells). HD-III-H Na can be used to develop and validate assays for diagnosing HIT []. By measuring the ability of a patient's blood to activate platelets in the presence of HD-III-H Na, researchers can assess the likelihood of HIT development.

Disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as amino, hydroxyl, and sulfonate. Its molecular formula is with a molecular weight of approximately 461.31 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its unique structural features that facilitate various biological interactions.

- Acid-base reactions: The sulfonate and carboxylate groups can act as acids or bases depending on the pH of the environment.

- Condensation reactions: The hydroxyl groups can undergo condensation reactions to form ethers or esters.

- Redox reactions: The amino group may be involved in redox processes, particularly in biological systems where it can participate in electron transfer mechanisms.

Disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate exhibits significant biological activity. It is believed to have roles in:

- Antioxidant properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

- Enzyme modulation: It may act as a substrate or inhibitor for various enzymes due to its structural similarity to natural substrates.

- Cell signaling: The compound could influence cellular signaling pathways through interactions with specific receptors or proteins.

The synthesis of disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate typically involves:

- Starting Materials: Utilizing naturally occurring sugars or derivatives as starting materials.

- Protecting Groups: Applying protecting groups to specific functional sites during synthesis to prevent unwanted reactions.

- Coupling Reactions: Employing coupling agents to facilitate the formation of glycosidic bonds between sugar moieties and amino acids.

- Deprotection and Purification: Removing protecting groups and purifying the final product using techniques such as chromatography.

This compound has potential applications in several fields:

- Pharmaceuticals: As a candidate for drug development targeting metabolic disorders or oxidative stress-related diseases.

- Biotechnology: In enzyme assays or as a substrate in biochemical research due to its structural attributes.

- Nutraceuticals: Potential use as an antioxidant supplement owing to its biological activity.

Interaction studies involving disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate have shown:

- Binding Affinity: Investigations into its binding affinity with various enzymes and receptors indicate potential therapeutic targets.

- Synergistic Effects: Studies suggest that when combined with other compounds, it may enhance biological effects through synergistic mechanisms.

Disodium (2R,3R,4S)-2-[...]-6-carboxylate shares structural similarities with several other compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Disodium Tartrate | Contains tartrate moiety | Used primarily as a food additive |

| Iron Sucrose | Contains iron complexed with sucrose | Used for treating iron deficiency anemia |

| Disodium Glutamate | Contains glutamate moiety | Commonly used as a flavor enhancer |

While these compounds share certain functional groups or structural motifs, disodium (2R,3R,4S)-2-[...]-6-carboxylate stands out due to its specific arrangement of hydroxyl and amino functionalities that contribute to its unique biological activities and potential applications in therapeutic contexts.